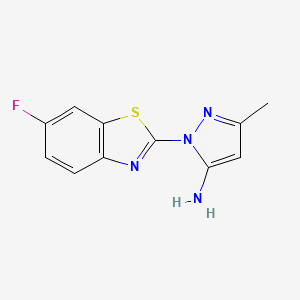

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Molecular Formula Derivation

The compound is systematically named 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine , derived from its parent heterocyclic systems:

| Component | Substituents/Positions |

|---|---|

| Benzothiazole core | Fluoro at position 6; sulfur at position 1 and 3 |

| Pyrazole ring | Methyl at position 3; amine at position 5 |

The molecular formula C₁₁H₉FN₄S (molecular weight: 248.28 g/mol) is confirmed by mass spectrometry and elemental analysis. The structure consists of a fused benzothiazole system (benzene-thiazole) linked to a pyrazole ring via a carbon-nitrogen bond at position 2 of the benzothiazole.

Key Substituents:

- 6-Fluoro : Enhances electronic effects and potential bioactivity.

- 3-Methyl : Contributes to steric and electronic modulation of the pyrazole ring.

- 5-Amine : A reactive site for further functionalization.

Structural Characterization via X-ray Crystallography

While direct crystallographic data for this compound is not reported in the provided sources, analogous benzothiazole-pyrazole hybrids exhibit consistent structural motifs:

For example, 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₀FN₃OS) displays weak π-π interactions between aromatic systems. These interactions stabilize the crystal lattice but lack classical hydrogen bonds.

Limitations in Available Data:

No single-crystal X-ray diffraction (SCXRD) studies are explicitly reported for the target compound. Structural inferences rely on homologues, such as 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, which shows a near-coplanar arrangement of pyrazole and benzothiazole rings.

Comparative Analysis with Analogous Benzothiazole-Pyrazole Hybrids

The structural and electronic properties of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine are contextualized against related compounds:

Electronic and Steric Effects:

- Fluorine Substitution : Introduces electron-withdrawing effects, influencing reactivity and solubility.

- Methyl Group : Enhances steric bulk at position 3, potentially altering molecular packing.

- Amine Functionality : Provides a site for hydrogen bonding or further derivatization.

Properties

IUPAC Name |

2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4S/c1-6-4-10(13)16(15-6)11-14-8-3-2-7(12)5-9(8)17-11/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXBNEQKXSVVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Fluorinated Benzothiazole Intermediate

The initial step in preparing the target compound involves synthesizing the key intermediate 6-fluoro-1,3-benzothiazol-2-amine or its close derivatives.

General Procedure :

A commonly employed method starts with fluorochloroaniline reacting with potassium thiocyanate in glacial acetic acid, followed by bromination using bromine in glacial acetic acid under controlled temperature conditions to avoid overheating. The reaction mixture is stirred and allowed to stand overnight, resulting in an orange precipitate of the benzothiazole derivative. This precipitate is then treated with water and heated to facilitate isolation of the product (e.g., 7-chloro-6-fluorobenzo[d]thiazol-2-amine).-

- Solvent: Glacial acetic acid

- Temperature: Below room temperature during bromine addition, then room temperature for extended stirring

- Reagents: Potassium thiocyanate, bromine, fluorochloroaniline

- Workup: Heating with water, filtration, and drying

This method yields the fluorinated benzothiazole amine intermediate critical for further coupling steps.

Construction of the Pyrazole Moiety and Its Coupling

The pyrazole ring with a methyl substituent at the 3-position and an amino group at the 5-position is synthesized and then coupled to the benzothiazole intermediate.

Synthesis of 3-Methyl-1H-pyrazol-5-amine :

The 5-aminopyrazole core is typically prepared by condensation of β-ketonitriles with hydrazines. This versatile method allows for substitution at various positions, including methylation at the 3-position. For example, benzoylacetonitrile derivatives can be reacted with hydrazine hydrate to form 5-aminopyrazoles.Coupling to Benzothiazole :

The benzothiazole amine intermediate is reacted with ethyl acetoacetate in ethanol to form pyrazol-5-ol derivatives, which are further treated with hydrazine to yield the pyrazol-5-amine moiety attached to the benzothiazole ring. Alternatively, direct coupling can be achieved by refluxing the benzothiazole derivative with substituted hydrazines or anilines in N,N-dimethylformamide (DMF) to form the pyrazole ring fused to the benzothiazole core.-

- Solvents: Ethanol, DMF

- Temperature: Reflux conditions (approx. 100–120 °C)

- Time: 2 hours or more depending on the step

- Reagents: Ethyl acetoacetate, hydrazine hydrate, substituted anilines or hydrazines

Purification and Characterization

After synthesis, the product is isolated by cooling the reaction mixture, pouring into crushed ice, and filtering the precipitated solid. The crude compound is then purified by crystallization from alcohol and benzene mixtures.

- Analytical Techniques :

- Mass spectrometry (GCMS) confirms molecular weight

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity

- Melting point determination and elemental analysis verify purity

Summary Table of Preparation Steps

| Step | Reaction | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Formation of 6-fluoro-1,3-benzothiazol-2-amine | Potassium thiocyanate, fluorochloroaniline, bromine, glacial acetic acid, stirring at <25°C, then room temp overnight | 6-fluoro-1,3-benzothiazol-2-amine derivative | Orange precipitate formed, filtered hot |

| 2 | Reaction with ethyl acetoacetate | Ethanol, reflux | Pyrazol-5-ol intermediate | Precursor to pyrazol-5-amine |

| 3 | Treatment with hydrazine hydrate | DMF, reflux 2 hours | 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine | Final product after purification |

| 4 | Purification | Crushed ice quenching, filtration, crystallization from alcohol/benzene | Pure target compound | Confirmed by GCMS, NMR |

Research Findings and Optimization Notes

- The bromination step must be carefully controlled to avoid decomposition or side reactions; slow addition of bromine and temperature control are critical.

- The condensation of β-ketonitriles with hydrazines offers a flexible route to various 5-aminopyrazole derivatives, allowing structural modifications for desired activity.

- Use of DMF as solvent in coupling steps improves solubility and reaction rates but requires careful removal during purification.

- Crystallization solvents and conditions significantly affect purity and yield; alcohol-benzene mixtures are effective for this compound.

- Mass spectrometry and NMR data are essential for confirming the fluorine substitution and pyrazole amine formation, ensuring the correct regioisomer is obtained.

Chemical Reactions Analysis

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. This versatility makes it an important compound for developing new materials with specific properties.

Biology

This compound has shown promise as an antimicrobial and antifungal agent. Studies indicate that it exhibits activity against several bacterial and fungal strains, making it a candidate for further research in infectious disease treatment.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial therapies .

Medicine

In medicinal chemistry, 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is being investigated for its potential therapeutic applications:

- Anti-inflammatory Properties: Early research indicates that the compound may inhibit inflammatory pathways.

- Anticancer Activity: Preliminary studies have shown that it can induce apoptosis in cancer cell lines .

Case Study: Anticancer Research

A recent study explored the effects of this compound on breast cancer cell lines, revealing significant cytotoxicity at certain concentrations, warranting further investigation into its mechanism of action .

Industry

In industrial applications, this compound is utilized in developing new materials with enhanced properties such as fluorescence or conductivity. Its unique chemical structure allows for modifications that can lead to innovations in material science.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, molecular properties, and biological activities:

*Note: The target compound shares structural motifs with benzothiazole-based cholinesterase inhibitors (e.g., 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas), which exhibit IC₅₀ values in the micromolar range .

Pharmacological Potential

- Cholinesterase Inhibition : Structural analogs with benzothiazole-urea motifs show IC₅₀ values of 1–10 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting the target compound may share similar activity .

- Antimicrobial and Antitumor Activity : Benzothiazole-pyrazole hybrids (e.g., 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde) exhibit broad-spectrum antifungal and antitumor effects, attributed to interactions with cellular enzymes or DNA .

Biological Activity

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a novel compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound belongs to the class of benzothiazole derivatives and has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through a condensation reaction between 6-fluoro-1,3-benzothiazole and 5-methylpyrazol-3-amine. This reaction typically occurs under mild conditions using solvents like acetic acid or ethanol and may require a catalyst. The resulting product is purified via recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine exhibits notable antimicrobial activity against various bacterial and fungal strains. In studies evaluating its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 250 | Ampicillin | 125 |

| Escherichia coli | 200 | Ciprofloxacin | 50 |

| Candida albicans | 300 | Fluconazole | 100 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines. The IC50 values for these effects were reported at concentrations significantly lower than those required for cytotoxicity, indicating a favorable therapeutic window .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. It has been shown to inhibit specific signaling pathways involved in tumor progression. For example, it was found to inhibit p38 MAPK signaling with an IC50 value of approximately 53 nM, demonstrating its potential as a therapeutic agent against various cancers .

The biological activity of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets. It inhibits enzymes critical for bacterial cell wall synthesis and modulates inflammatory pathways by blocking key receptors involved in cytokine signaling .

Comparative Analysis

When compared to similar compounds within the benzothiazole class, this compound stands out due to its unique combination of functional groups that enhance its biological efficacy. For instance, other derivatives have shown less potency against similar bacterial strains or have been limited to specific therapeutic areas such as antifungal activity without broader antimicrobial effects .

Table 2: Comparison with Related Benzothiazole Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 6-Fluoro-1,3-benzothiazole derivative A | Moderate | Low |

| 2-(6-fluorobenzothiazole)urea | High | Moderate |

| 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-pyrazol-5-amine | High | High |

Case Studies

A recent study evaluated the effectiveness of the compound in a murine model of inflammation where it significantly reduced paw edema compared to controls. Histological examinations confirmed decreased inflammatory cell infiltration and reduced expression of inflammatory markers in treated animals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine?

- Methodology :

- The compound can be synthesized via condensation of substituted propenones with hydrazine derivatives under acidic conditions, followed by cyclization. For example, Vilsmeier-Haack reagent (DMF/POCl₃) has been used to introduce aldehyde groups into similar benzothiazole-pyrazole hybrids .

- Key steps:

Prepare the benzothiazole core via cyclization of 6-fluoro-2-aminobenzenethiol with a carbonyl source.

Functionalize the pyrazole ring by reacting with hydrazine and a ketone derivative.

Q. How is the compound characterized for structural confirmation in academic research?

- Methodology :

- Spectroscopy : ¹H NMR (to identify amine protons and fluorine coupling), ¹³C NMR (to confirm aromatic and heterocyclic carbons), and FTIR (for NH/amine stretches).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Combustion analysis for C, H, N, and S content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing fluorinated benzothiazole-pyrazole hybrids?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity. For example, microwave irradiation at 80–100°C with DMF as a solvent improved yields in similar triazole derivatives .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization efficiency.

- Catalysis : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions to introduce substituents .

- Data Analysis : Design a factorial experiment to test temperature, solvent, and catalyst combinations. Analyze via ANOVA to identify significant factors .

Q. What strategies are employed to resolve contradictions in biological activity data across structurally similar analogs?

- Methodology :

- Comparative SAR Studies : Test analogs with systematic substitutions (e.g., replacing fluorine with chlorine or methyl groups) to isolate substituent effects. For example, replacing the 6-fluoro group in benzothiazole with methoxy reduced antimicrobial activity in related compounds .

- Dose-Response Curves : Quantify IC₅₀ values for biological targets (e.g., enzymes, microbial strains) to compare potency.

- Molecular Docking : Use computational tools (AutoDock, Schrödinger) to predict binding affinities to targets like HIV-1 protease or COX-2 .

Q. How is X-ray crystallography utilized to analyze the compound’s solid-state structure and intermolecular interactions?

- Methodology :

- Crystal Growth : Slow evaporation of a saturated solution in ethanol/DCM.

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation.

- Analysis : Software like SHELX or OLEX2 to solve the structure. For example, dihedral angles between benzothiazole and pyrazole rings were measured as 6.5–34.0°, indicating moderate conjugation .

- Key Findings :

| Parameter | Value (Molecule A) | Value (Molecule B) |

|---|---|---|

| Dihedral Angle (°) | 6.51 | 6.41 |

| π–π Interactions | 3.71 Å | 3.71 Å |

| Data from . |

Methodological Challenges and Solutions

Q. What analytical challenges arise in detecting trace impurities in fluorinated pyrazole derivatives, and how are they addressed?

- Challenges :

- Fluorine’s high electronegativity complicates NMR interpretation.

- Trace byproducts (e.g., uncyclized intermediates) may co-elute in HPLC.

- Solutions :

- 19F NMR : To resolve fluorine-containing impurities.

- UHPLC-MS/MS : With a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation .

Q. How are computational methods integrated to predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate solubility (LogP), bioavailability, and CYP450 interactions.

- MD Simulations : GROMACS for assessing membrane permeability and stability in biological environments .

Tables of Key Findings

Table 1 : Comparative Biological Activity of Pyrazole-Benzothiazole Analogs

Table 2 : Optimized Reaction Conditions for Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time (h) | 6–8 | 0.5–1.5 |

| Yield (%) | 55–65 | 82–89 |

| Purity (HPLC, %) | 90–92 | 95–98 |

| Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.